molecular formula C15H13Cl2NO B14807574 2,4-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline

2,4-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline

Cat. No.: B14807574
M. Wt: 294.2 g/mol
InChI Key: APBRQNDBRMYONR-UHFFFAOYSA-N
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Description

(2,4-dichlorophenyl)(4-ethoxybenzylidene)amine is an organic compound with the molecular formula C15H13Cl2NO It is known for its unique structure, which combines a dichlorophenyl group with an ethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dichlorophenyl)(4-ethoxybenzylidene)amine typically involves the condensation reaction between 2,4-dichloroaniline and 4-ethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for (2,4-dichlorophenyl)(4-ethoxybenzylidene)amine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-dichlorophenyl)(4-ethoxybenzylidene)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2,4-dichlorophenyl)(4-ethoxybenzylidene)amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,4-dichlorophenyl)(4-ethoxybenzylidene)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A herbicide with a similar dichlorophenyl group.

    4-Ethoxybenzaldehyde: Shares the ethoxybenzylidene moiety.

Uniqueness

(2,4-dichlorophenyl)(4-ethoxybenzylidene)amine is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)methanimine

InChI

InChI=1S/C15H13Cl2NO/c1-2-19-13-6-3-11(4-7-13)10-18-15-8-5-12(16)9-14(15)17/h3-10H,2H2,1H3

InChI Key

APBRQNDBRMYONR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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